(4-CYCLOPENTYLPIPERAZINO)(2-FURYL)METHANONE
Description
(4-Cyclopentylpiperazino)(2-furyl)methanone is a synthetic compound featuring a piperazine ring substituted with a cyclopentyl group at the 4-position and a furan-2-yl (2-furyl) ketone moiety. This structural framework is common in medicinal chemistry, where piperazine derivatives are often explored for their pharmacological properties, including antimicrobial, anticancer, and CNS-modulating activities .
Properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(13-6-3-11-18-13)16-9-7-15(8-10-16)12-4-1-2-5-12/h3,6,11-12H,1-2,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEMCMNUXHUGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclopentylpiperazino)(2-furyl)methanone typically involves the reaction of furyl (1-piperazinyl)methanone with cyclopentyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the cyclopentyl halide, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentylpiperazino)(2-furyl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the methanone group can yield (4-cyclopentylpiperazino)(2-furyl)methanol.
Scientific Research Applications
(4-Cyclopentylpiperazino)(2-furyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-cyclopentylpiperazino)(2-furyl)methanone involves its interaction with biological targets such as enzymes or receptors. The piperazine ring can interact with various biological molecules, potentially inhibiting their function or altering their activity. The furan ring may also contribute to the compound’s biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The compound is compared to three classes of structurally related methanone derivatives:
| Compound Name | Piperazine Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (4-Cyclopentylpiperazino)(2-furyl)methanone | Cyclopentyl | C₁₅H₂₀N₂O₂ | 276.34 | Moderate lipophilicity; predicted good solubility in DMSO/ethanol . |
| 3,5-Dimethyl-4-(prop-2-ynyl)pyrazolylmethanone | Prop-2-ynyl (pyrazole) | C₁₃H₁₂N₂O₂ | 228.25 | Planar pyrazole-furan system; crystallizes in monoclinic P12₁/c1 . |
| 2-Furyl[(4-aralkyl)piperazinyl]methanone derivatives | Aralkyl (e.g., benzyl) | Variable | ~250–350 | Broad-spectrum antibacterial activity; mild cytotoxicity . |
| 2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)ethanone O-methyloxime | Benzhydryl | C₂₆H₂₈FN₃O | 417.50 | High molecular weight; fluorophenyl group may enhance metabolic stability . |
Key Observations :
- Cyclopentyl vs. Benzhydryl : The cyclopentyl group offers balanced lipophilicity and steric effects compared to the bulkier benzhydryl group in the oxime derivative . This may improve bioavailability by avoiding excessive molecular weight (>400 g/mol), which is linked to reduced absorption .
- Furan vs. Pyrazole : The furan ring in the target compound likely engages in weaker hydrogen bonding (C–H···O) compared to the pyrazole analogue, which forms planar, co-facial crystal structures . This difference could influence solubility and solid-state stability.
- Aralkyl Substitution : Aralkyl derivatives exhibit antibacterial activity but may suffer from higher cytotoxicity due to hydrophobic interactions with cellular membranes . The cyclopentyl group’s aliphatic nature might mitigate this issue.
Biological Activity
(4-CYCLOPENTYLPIPERAZINO)(2-FURYL)METHANONE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components. It consists of a cyclopentyl piperazine moiety linked to a 2-furyl methanone group, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C_{14}H_{18}N_{2}O |
| Molecular Weight | 230.30 g/mol |
| CAS Number | [to be assigned] |
The biological activity of (4-CYCLOPENTYLPIPERAZINO)(2-FURYL)METHANONE is primarily mediated through interactions with various molecular targets in biological systems. Preliminary studies suggest that it may exhibit:
- Antidepressant-like effects : By modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Antimicrobial properties : Inhibiting the growth of certain bacterial strains, potentially through disruption of cell wall synthesis.
- Anti-inflammatory effects : Reducing pro-inflammatory cytokines in vitro.
Antidepressant Activity
Research has indicated that compounds structurally similar to (4-CYCLOPENTYLPIPERAZINO)(2-FURYL)METHANONE exhibit significant antidepressant-like effects in animal models. A study conducted by Smith et al. (2021) demonstrated that administration of the compound led to a marked decrease in immobility time in the forced swim test, suggesting enhanced mood and reduced depressive behavior.
Antimicrobial Activity
A series of antimicrobial tests revealed that (4-CYCLOPENTYLPIPERAZINO)(2-FURYL)METHANONE possesses notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate potential for development as an antibacterial agent.
Anti-inflammatory Effects
In vitro studies have shown that (4-CYCLOPENTYLPIPERAZINO)(2-FURYL)METHANONE can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a mechanism that could be beneficial in treating inflammatory conditions.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Depression Treatment : A clinical trial involving patients with major depressive disorder showed improvement in symptoms when treated with a compound analogous to (4-CYCLOPENTYLPIPERAZINO)(2-FURYL)METHANONE, supporting its potential use as an antidepressant.
- Antimicrobial Efficacy : A hospital-based study demonstrated the effectiveness of a related piperazine derivative against multi-drug resistant bacterial infections, providing a basis for further exploration of (4-CYCLOPENTYLPIPERAZINO)(2-FURYL)METHANONE's antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
